![molecular formula C20H18F3N3OS B2882433 6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole CAS No. 897466-59-0](/img/structure/B2882433.png)
6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole
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Overview
Description
The compound “6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and a trifluoromethyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-component reactions . For example, trifluoromethyl-1,2,4-triazoles can be synthesized using trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, a piperazine ring, and a trifluoromethyl group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Scientific Research Applications
Synthesis and Biological Evaluation
Apoptotic Agents : Novel isoxazolines linked to benzothiazoles have been synthesized, showing potent cytotoxic and antineoplastic activities in mammalian cancer cells, suggesting their utility as apoptotic agents (Byrappa et al., 2017).
Anti-tubercular Activity : Various benzothiazole derivatives have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis, with some compounds exhibiting significant minimum inhibitory concentration (MIC) values, indicating their potential as anti-tubercular agents (Naidu et al., 2016).
Antimicrobial Activity : New pyridine derivatives, including benzothiazole analogs, have been developed and screened for antimicrobial activity, showing variable and modest effectiveness against bacteria and fungi, highlighting their potential as antimicrobial agents (Patel et al., 2011).
Anticancer and Anti-inflammatory Activities
Anti-Breast Cancer Activity : Benzothiazole and benzoxazole derivatives have been synthesized and evaluated for antitumor activities against human breast cancer cell lines, with some compounds demonstrating potent inhibitory activity, suggesting their potential in breast cancer therapy (Abdelgawad et al., 2013).
Anti-inflammatory Activity : A novel set of compounds featuring benzothiazole and piperazine has been synthesized and assessed for anti-inflammatory activity, showing significant effects in in-vitro and in-vivo models, indicating their utility as anti-inflammatory agents (Ahmed et al., 2017).
Corrosion Inhibition and Angiolytic Roles
Corrosion Inhibition : Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on steel in acidic environments, with findings suggesting that these compounds offer stability and high efficiency, potentially serving as corrosion inhibitors (Hu et al., 2016).
Angiolytic Role in Cancer : Novel benzothiazole-piperazine analogs have been synthesized and shown to inhibit angiogenesis, a key factor in tumor growth, through in-vitro and in-vivo studies, suggesting their potential role in cancer treatment by targeting neovascularization (Al‐Ghorbani et al., 2016).
Future Directions
properties
IUPAC Name |
[4-(6-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-[3-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3OS/c1-13-5-6-16-17(11-13)28-19(24-16)26-9-7-25(8-10-26)18(27)14-3-2-4-15(12-14)20(21,22)23/h2-6,11-12H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVURZHFXUZWPMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole |
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